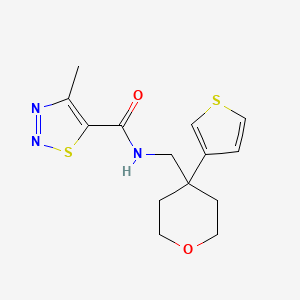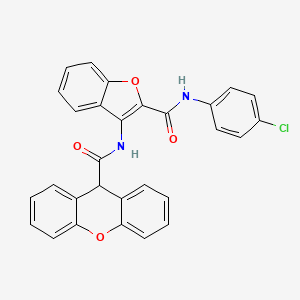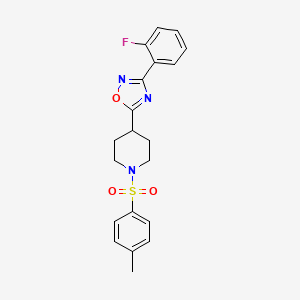
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole" is a structurally novel molecule that is likely to be a derivative of 1,2,4-oxadiazole. The 1,2,4-oxadiazole moiety is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This moiety is known for its versatility in medicinal chemistry due to its resemblance to biologically important structures and its ability to engage in various chemical interactions. The presence of a fluorophenyl group suggests potential for increased biological activity, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties. The tosylpiperidinyl group attached to the oxadiazole ring could imply additional pharmacological activity, as piperidine rings are common in drug molecules and tosyl groups are often used as protecting groups in synthesis or as structural components to modify drug properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multistep reactions starting from appropriate precursors such as carboxylic acids, hydrazides, or amidoximes. In the context of the provided papers, the synthesis of related compounds often includes the use of hydrazides and carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The synthesis is usually confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, the structure is further corroborated by single-crystal X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at various positions to generate a wide range of compounds with diverse biological activities. The structure of these compounds is often confirmed by NMR, IR, and mass spectral studies, and the precise arrangement of atoms within the crystal lattice can be determined by single-crystal X-ray diffraction . The molecular structure, including bond lengths and angles, can also be investigated using density functional theory (DFT) calculations .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For instance, the solid-state acetylation of an amino-oxadiazole derivative can lead to the formation of monoacetyl and diacetyl derivatives, with the reaction occurring anisotropically on different crystal facets . The reactivity of these compounds can also be explored through computational methods such as DFT to predict sites of electrophilic and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These properties include thermal stability, density, and fluorescence characteristics, which can be tailored for specific applications such as in organic light-emitting diodes (OLEDs) or as fluorescent viscosity sensors . The introduction of fluorine atoms and other substituents can significantly affect these properties, potentially leading to compounds with high densities and thermal stabilities suitable for energetic materials . Additionally, the biological activities of these compounds, such as antimicrobial, antifungal, and insecticidal activities, are often evaluated in vitro, and some derivatives show promising results compared to standard drugs .
科学的研究の応用
Antimicrobial Applications
Antimicrobial and Antifungal Properties : Several studies have synthesized oxadiazole derivatives and evaluated their antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed significant antimicrobial activities against a range of bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
In Vitro Antimicrobial Activity : Desai et al. (2016) developed novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which exhibited potent antibacterial and antifungal activities. This study further supports the potential of oxadiazole derivatives in developing new antimicrobial agents (Desai et al., 2016).
Potential Anticancer Agents
Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, act as apoptosis inducers and show activity against breast and colorectal cancer cell lines. This indicates the potential of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Cytotoxic Evaluation : Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety and evaluated their anticancer properties. They found certain compounds exhibiting significant cytotoxicity against various cancer cell lines, suggesting the promise of these compounds in cancer treatment (Adimule et al., 2014).
特性
IUPAC Name |
3-(2-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-6-8-16(9-7-14)28(25,26)24-12-10-15(11-13-24)20-22-19(23-27-20)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPYOHVRVIHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
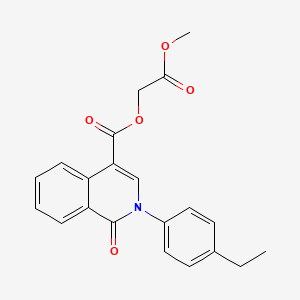
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
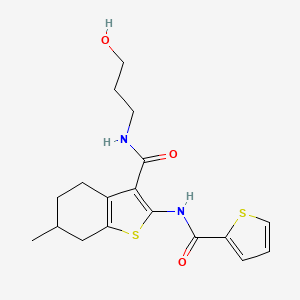
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)
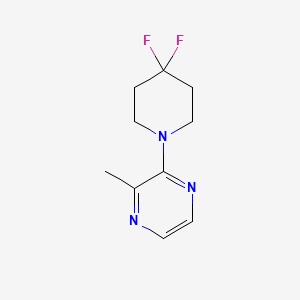
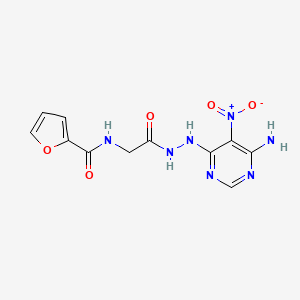
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)
